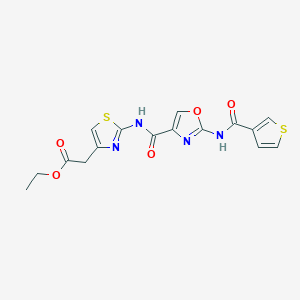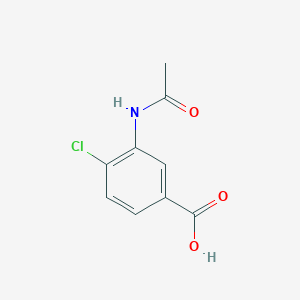![molecular formula C18H21N7O2 B2594263 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2201901-22-4](/img/structure/B2594263.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom, and the benzoxazole ring is a seven-membered ring with four carbon atoms, two oxygen atoms, and one nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The triazole ring could potentially participate in click reactions, a type of cycloaddition reaction . The pyridazine ring could potentially undergo electrophilic substitution reactions . The azetidine ring could potentially undergo ring-opening reactions, and the benzoxazole ring could potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Pulmonary Inflammation Treatment
This compound has been identified for its potential in preparing medications aimed at relieving or controlling excessive lung inflammatory reactions . It can effectively inhibit the overactivation of the innate immune system and overexpression of inflammatory cytokines, which are crucial in the pathology of various diseases.
Lung Cancer Therapy
The anti-inflammatory properties of the compound also extend to its use in lung cancer treatment . It has shown promise in inhibiting metastasis and infiltration of lung cancer cells, providing a targeted approach to combat this disease .
Synthesis of Heterocyclic Compounds
The molecular structure of this compound makes it suitable for the synthesis of other heterocyclic compounds . These compounds have a wide range of applications, including drug development, agricultural chemicals, and dyes .
Pharmacological Research
Due to its complex structure, the compound is of interest in pharmacological research . It can be used to study the interactions between drugs and their targets, which is essential for the development of new medications .
Chemical Biology
In chemical biology, this compound can be used as a tool to probe biological systems . Its interactions with various enzymes and receptors can help understand the underlying mechanisms of diseases .
Material Science
The compound’s unique chemical properties may be explored in material science . It could contribute to the development of new materials with specific characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent . Its well-defined structure and properties make it suitable for calibrating instruments or as a reference in quantitative analyses .
Educational Purposes
Lastly, due to its complexity, the compound serves as an excellent example for educational purposes in advanced organic chemistry and medicinal chemistry courses. It can help students understand the design and function of pharmaceutical agents .
Orientations Futures
The compound “N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide” could potentially be a subject of future research, given the interesting biological activities of many compounds containing triazole rings . Future research could focus on synthesizing this compound and testing its biological activity. Additionally, the compound could potentially be modified to improve its properties or to create new compounds with different activities .
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-19-20-15-7-8-16(21-25(11)15)24-9-12(10-24)23(2)18(26)17-13-5-3-4-6-14(13)22-27-17/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHVHNERKCPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5CCCCC5=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)

![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2594192.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)
![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)